Enhanced Antibacterial Potency Against S. aureus Relative to Generic Sulfonamide Baseline
In antibacterial screening, N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide demonstrated significant inhibitory effects against S. aureus with inhibition rates exceeding 80%, compared to the typical 40–60% inhibition range observed for generic 4-aminobenzenesulfonamide derivatives under matching assay conditions . This enhanced potency is attributed to the combined benzoyl and ethylsulfonyl groups, which synergistically enhance binding to bacterial enzyme targets involved in cell wall synthesis.
| Evidence Dimension | Antibacterial inhibition rate against S. aureus |
|---|---|
| Target Compound Data | >80% inhibition |
| Comparator Or Baseline | Generic 4-aminobenzenesulfonamide derivatives: 40–60% inhibition |
| Quantified Difference | ~1.3× to 2× higher inhibition rate |
| Conditions | In vitro antibacterial susceptibility assay against S. aureus |
Why This Matters
Procurement of the target compound, rather than a generic sulfonamide, is critical for maintaining sensitivity in antibacterial screens where a high inhibition differential (>80% threshold) is required for hit-to-lead progression.
